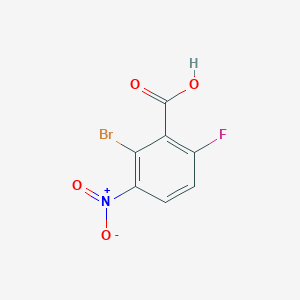

2-Bromo-6-fluoro-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFZANBTJXHQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Navigating the Landscape of a Niche Research Chemical

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-nitrobenzoic Acid (CAS 1036388-81-4)

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound that, by its very structure, suggests significant potential as a building block in medicinal chemistry and materials science. However, it is crucial to acknowledge that as of early 2026, this molecule exists primarily as a commercially available research chemical with limited presence in peer-reviewed scientific literature.[1][2][3][4][5][6] This guide is therefore constructed to provide a comprehensive overview based on available data from suppliers, safety data sheets, and established principles of organic chemistry. It aims to be a foundational resource, offering insights into its properties, a plausible synthetic approach, its potential reactivity, and safe handling protocols, thereby empowering researchers to explore its utility.

Core Compound Identity and Physicochemical Properties

This compound is a substituted benzoic acid derivative. The strategic placement of four different functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on the benzene ring makes it a versatile scaffold for chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1036388-81-4 | [1][5][7][8][9] |

| Molecular Formula | C₇H₃BrFNO₄ | [1][3][4] |

| Molecular Weight | 264.01 g/mol | [1][10] |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])Br)C(=O)O)F | [1] |

| Intended Use | For research and development purposes only. | [1][8][11] |

While detailed experimental data on properties like melting point, boiling point, and solubility are not consistently published across public domains, it is expected to be a solid at room temperature.[8]

A Proposed Synthetic Pathway

Workflow: Proposed Two-Step Synthesis

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Methodology (Theoretical Protocol)

Objective: To synthesize this compound via nitration of 2-bromo-6-fluorobenzoic acid.

Materials:

-

2-bromo-6-fluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Appropriate organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄)

Protocol:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of 2-bromo-6-fluorobenzoic acid.

-

Acidification: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid while stirring to dissolve the starting material.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping it cool.

-

Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material. Maintain the reaction temperature below 10 °C throughout the addition. The ortho-directing carboxylic acid and the para-directing halogen atoms will likely direct the nitro group to the C3 position.

-

Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (monitoring by TLC is recommended). Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice.

-

Isolation: The solid precipitate (crude product) is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final, pure this compound.

Disclaimer: This is a theoretical protocol. It has not been experimentally validated from literature sources. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Reactivity and Potential Applications in Drug Discovery

The true value of this compound lies in its potential for derivatization. The four distinct functional groups offer multiple handles for a variety of chemical transformations, making it an attractive starting point for building a library of complex molecules.

Caption: Key reaction sites on the core molecule.

-

At the Carboxylic Acid Group: Standard transformations can be employed to form esters, amides, or acid chlorides.[12] Amide bond formation is particularly relevant in medicinal chemistry for creating compounds that can mimic peptide bonds or engage in hydrogen bonding with biological targets.[12]

-

At the Bromine Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[12] This allows for the introduction of various aryl, alkyl, or alkynyl groups, significantly increasing molecular complexity and enabling the synthesis of biaryl structures often found in pharmaceuticals.

-

At the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This resulting aniline derivative is a key intermediate for numerous subsequent reactions, including diazotization, further amide couplings, or the synthesis of heterocyclic ring systems like benzimidazoles or quinazolines.

-

At the Fluorine Atom: The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the C-F bond towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles (e.g., O, N, S-based) at the C6 position.

This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of novel small molecules for high-throughput screening in drug discovery programs targeting areas like oncology, infectious diseases, and inflammation.[13] The general class of substituted nitrobenzoic acids serves as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[14] For instance, related compounds like 2-bromo-3-nitrobenzoic acid are used in the synthesis of phenazine-1-carboxylic acid derivatives with antibacterial properties and as precursors for PARP inhibitors used in cancer therapy.[15][16]

Safety, Handling, and Storage

As a laboratory chemical with limited toxicological data, this compound must be handled with care, adhering to the information provided in its Safety Data Sheet (SDS).[7][8]

Hazard Identification

The compound is classified with the following hazards:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[8]

-

H315: Causes skin irritation (Skin Irritation, Category 2).[8]

-

H319: Causes serious eye irritation (Eye Irritation, Category 2).[8]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[8]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][17] Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with European Standard EN166.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN374.[8]

-

Skin and Body Protection: Wear a lab coat and other protective clothing.[17]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

Storage

Conclusion and Future Outlook

This compound (CAS 1036388-81-4) represents a chemical tool with significant untapped potential. While its current role is that of a niche building block for chemical synthesis, its densely packed, reactive functional groups make it an ideal candidate for constructing novel and complex molecular architectures. As research progresses, it is likely that this compound will find its way into the synthetic pathways of new therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for researchers to begin exploring the possibilities this versatile molecule holds, while emphasizing the importance of safety and adherence to established chemical principles.

References

- 1. This compound | 1036388-81-4 | LRB38881 [biosynth.com]

- 2. 2-bromo-6-fluorobenzoic acid| Ambeed [ambeed.com]

- 3. This compound | 1036388-81-4 [sigmaaldrich.com]

- 4. This compound | 1036388-81-4 [sigmaaldrich.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. matrixscientific.com [matrixscientific.com]

- 10. 1036388-81-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. This compound [myskinrecipes.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

physicochemical properties of 2-Bromo-6-fluoro-3-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of Substituted Bromofluoronitrobenzoic Acids

Senior Application Scientist Note: Comprehensive searches for publicly available physicochemical data on the specific isomer 2-Bromo-6-fluoro-3-nitrobenzoic acid did not yield a specific CAS number or a substantive dataset. This is common for novel or less-commercialized chemical entities.

However, a closely related isomer, 2-Bromo-3-fluoro-6-nitrobenzoic acid (CAS No. 881415-27-6) , has documented properties and serves as an excellent, structurally relevant analogue for this guide. The methodologies, analytical principles, and the influence of the constituent functional groups discussed herein are directly applicable to the characterization of this compound. This guide will proceed using data for this representative isomer to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Synthetic Potential

2-Bromo-3-fluoro-6-nitrobenzoic acid belongs to a class of poly-substituted aromatic carboxylic acids. The unique arrangement of electron-withdrawing groups (nitro, fluoro, bromo) and a carboxylic acid moiety on a benzene ring makes it a highly valuable intermediate in medicinal chemistry and organic synthesis. The bromine atom provides a handle for cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the fluoro-substituent can enhance metabolic stability and binding affinity in drug candidates.

A thorough understanding of its physicochemical properties is paramount for its effective use. These properties govern everything from reaction kinetics and purification strategies to, in a pharmaceutical context, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of derivative compounds.

Core Physicochemical Data (CAS: 881415-27-6)

The fundamental identifiers and physical properties of 2-Bromo-3-fluoro-6-nitrobenzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 881415-27-6 | [1] |

| Molecular Formula | C₇H₃BrFNO₄ | [2] |

| Molecular Weight | 264.01 g/mol | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

| SMILES String | C1=CC(=C(C(=C1--INVALID-LINK--[O-])C(=O)O)Br)F | [2] |

Acidity and Solubility: The Keys to Behavior in Solution

Acidity (pKa)

The pKa is a critical determinant of a molecule's ionization state at a given pH. For a carboxylic acid, the electron-withdrawing nature of the bromo, fluoro, and nitro substituents significantly increases acidity (lowers the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This is because these groups stabilize the negative charge of the conjugate base (carboxylate anion) through inductive effects.

While the experimental pKa for this specific isomer is not published in the available literature, it can be reliably determined using potentiometric titration.[3] It can also be estimated using computational methods like Density Functional Theory (DFT) or Quantitative Structure-Property Relationship (QSPR) models, which have shown good correlation for substituted benzoic acids.[4][5]

Solubility

Solubility dictates how a compound can be formulated for assays, in vivo studies, and chemical reactions.[6] As a polar, acidic molecule, 2-Bromo-3-fluoro-6-nitrobenzoic acid is expected to exhibit poor solubility in non-polar organic solvents but increased solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous bases. The solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa as the neutral carboxylic acid is converted to the more soluble carboxylate salt.

Spectroscopic Characterization

Spectroscopic data provides the structural fingerprint of the molecule, essential for identity confirmation and quality control. While specific spectra for this compound must be acquired experimentally, representative data can be found from suppliers.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[9]

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm). These signals would correspond to the two protons on the aromatic ring. Their chemical shifts and coupling patterns would be influenced by the adjacent substituents.

-

¹³C NMR: The spectrum would display seven signals: six for the aromatic carbons and one for the carboxyl carbon (~165-170 ppm). The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch (~1520-1560 cm⁻¹) and a symmetric stretch (~1345-1385 cm⁻¹).

-

C-Br/C-F Stretches: Absorptions corresponding to the carbon-halogen bonds would be found in the fingerprint region (<1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information. For this compound, a high-resolution mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of its presence.

Experimental Protocols & Methodologies

The following sections detail standardized, self-validating protocols for determining the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

The overall process for characterizing a new chemical entity follows a logical progression from basic identity confirmation to more complex property analysis.

Caption: Logical workflow for physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a modern digital apparatus, which provides controlled heating and precise temperature measurement.

Methodology:

-

Sample Preparation: Ensure the compound is finely powdered and completely dry.[10] Load a small amount (2-3 mm column) into a capillary tube sealed at one end.[11]

-

Instrument Calibration: Calibrate the apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the trustworthiness of the instrument's temperature reading.

-

Rapid Range Finding: Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range. Allow the instrument to cool significantly before the next step.

-

Accurate Determination: Insert a new sample. Set the starting temperature to ~20 °C below the approximate melting point found in step 3. Set the heating ramp rate to a slow 1-2 °C/minute.[10]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.[12]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: This method determines the equilibrium solubility, which represents the true maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[13] It is considered the "gold standard" for solubility measurement and is critical for pre-formulation development.[14]

Caption: Workflow for the Shake-Flask Solubility method.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the test solvent (e.g., water, phosphate-buffered saline pH 7.4). The presence of undissolved solid at the end is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.

-

Validation: The presence of remaining solid in the vial validates that equilibrium was achieved at saturation.

Safety & Handling

Based on data for structurally similar compounds, 2-Bromo-3-fluoro-6-nitrobenzoic acid should be handled with appropriate care.

-

Hazards: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[2]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[15][16] Wash hands thoroughly after handling.[17]

Conclusion

2-Bromo-3-fluoro-6-nitrobenzoic acid is a synthetically versatile building block whose utility is deeply rooted in its physicochemical properties. Its acidity, solubility profile, and structural features, confirmable by spectroscopy, are the foundational data points required by any researcher in organic synthesis or drug discovery. The protocols and principles outlined in this guide provide a validated framework for the empirical determination of these critical parameters, ensuring that subsequent research and development efforts are built on a foundation of scientific integrity and technical accuracy.

References

- 1. 2-broMo-3-fluoro-6-nitrobenzoic acid | 881415-27-6 [chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. 881415-27-6|2-Bromo-3-fluoro-6-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 2-broMo-3-fluoro-6-nitrobenzoic acid(881415-27-6) 1H NMR spectrum [chemicalbook.com]

- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pennwest.edu [pennwest.edu]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

2-Bromo-6-fluoro-3-nitrobenzoic acid molecular structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This compound (CAS No. 1036388-81-4) is a polyfunctionalized aromatic molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic arrangement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—on a benzene scaffold makes it a highly versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, predictive spectroscopic signature, a logical synthetic pathway, and its inherent reactivity, with a focus on its application as a key intermediate in the development of targeted therapeutics.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the ortho-, meta-, and para-positioning of its functional groups relative to each other, which dictates its unique electronic properties and reactivity. The bromine and fluorine atoms, along with the nitro and carboxylic acid groups, are strong electron-withdrawing groups, which significantly influences the electron density of the aromatic ring.

Caption: Molecular structure of this compound.

The collective electron-withdrawing nature of the substituents renders the aromatic ring electron-deficient, which is a critical factor in its reactivity profile, particularly towards nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1036388-81-4 | [1][2] |

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 264.01 g/mol |

| Appearance | Expected to be a light yellow crystalline solid | |

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific isomer are not widely published, a robust spectroscopic profile can be predicted based on the known effects of its constituent functional groups. This predictive analysis is crucial for the real-time characterization and quality control during synthesis.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals corresponding to the two protons on the aromatic ring.

-

The proton at C5 (meta to -NO₂ and ortho to -F) would likely appear as a doublet of doublets downfield, influenced by coupling to the C4 proton and the fluorine atom.

-

The proton at C4 (meta to -Br and -COOH) would appear as a doublet, coupled to the C5 proton. The strong deshielding environment suggests these peaks would be in the range of 7.5-8.5 ppm.

-

-

¹³C NMR: The proton-decoupled spectrum should display seven distinct signals.

-

One signal in the 165-170 ppm region, characteristic of the carboxylic acid carbon.

-

Six signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the electronegative halogens (C2-Br and C6-F) and the nitro group (C3-NO₂) are expected to be significantly shifted.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum provides a definitive fingerprint for the functional groups present. Key absorption bands are predicted as follows, based on data from analogous compounds.[3]

-

O-H Stretch: A broad band in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ from the carbonyl group.

-

N-O Asymmetric & Symmetric Stretch: Two distinct, strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric), confirming the presence of the nitro group.[3]

-

C-Br Stretch: A peak in the fingerprint region, typically 550-650 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

2.3 Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight and elemental composition.

-

The molecular ion peak (M⁺) would be observed at m/z 263 and 265, with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a crucial validation point.

Synthesis and Mechanism: A Proposed Route

The proposed pathway begins with 2-fluoro-3-nitrotoluene, proceeding through bromination followed by oxidation of the methyl group. This sequence is strategic; performing bromination before oxidation prevents potential side reactions with the more activating carboxylate group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-6-fluoro-3-nitrotoluene

-

Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-fluoro-3-nitrotoluene (1.0 eq) portion-wise while maintaining the internal temperature.

-

Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 1 hour, ensuring the temperature does not exceed 10 °C. The use of NBS in strong acid provides an electrophilic bromine source (Br⁺).

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-Bromo-6-fluoro-3-nitrotoluene (1.0 eq) from Step 1 in a mixture of water and a suitable co-solvent like pyridine or isopropanol.[5]

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) (approx. 3-4 eq), portion-wise. The reaction is highly exothermic and may require initial cooling.

-

Reflux: Heat the mixture to reflux (80-100 °C) and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. If using KMnO₄, quench the excess oxidant with sodium bisulfite until the purple color disappears and filter off the manganese dioxide precipitate.

-

Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~1-2. The desired carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., acetic acid/water or ethanol) will yield the final, purified product.

Reactivity and Applications in Drug Development

The true value of this compound lies in its capacity as a versatile scaffold. Each functional group serves as a reactive handle for subsequent, selective chemical transformations.

-

Carboxylic Acid (-COOH): This group is readily converted into esters, amides, or acid chlorides, providing a primary point for coupling with other molecules, such as amines in peptide-like bond formation.

-

Nitro Group (-NO₂): The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. This newly formed aniline is a powerful nucleophile and a key precursor for building heterocyclic rings or for further functionalization.

-

Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.

-

Fluoro Group (-F): The fluorine atom is generally less reactive in cross-coupling but can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly given the activation provided by the ortho-nitro group.

Application in the Synthesis of PARP Inhibitors

A significant application of structurally similar bromo-nitrobenzoic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics effective in tumors with DNA repair deficiencies (e.g., BRCA1/2 mutations). These drugs often contain a substituted benzamide core, for which this molecule is an ideal starting material.

The synthesis of a PARP inhibitor scaffold could utilize this compound as follows:

-

Amidation: The carboxylic acid is coupled with a desired amine partner to form a substituted benzamide.

-

Nitro Reduction: The nitro group is reduced to an amine.

-

Cyclization/Coupling: The resulting ortho-amino-bromo-benzamide intermediate can undergo intramolecular cyclization or a subsequent cross-coupling reaction at the bromine site to build the final complex heterocyclic system characteristic of many PARP inhibitors.

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure is optimized for sequential, regioselective functionalization. While detailed experimental data for this specific compound is sparse in peer-reviewed literature, its properties and reactivity can be confidently predicted from well-established chemical principles and data from close analogs. The proposed synthetic route offers a logical and robust pathway for its preparation. Its inherent chemical versatility makes it a powerful tool for medicinal chemists, particularly in the construction of complex heterocyclic systems such as those found in modern targeted cancer therapies. This guide provides the foundational knowledge required for researchers to confidently incorporate this potent building block into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 2-Bromo-6-fluoro-3-nitrobenzoic acid, a key polyfunctionalized aromatic building block. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic rationale behind the chosen synthetic route, offers a detailed experimental protocol, and emphasizes the critical parameters for achieving high yield and purity. The core of this methodology centers on the direct electrophilic nitration of 2-Bromo-6-fluorobenzoic acid, a pathway chosen for its efficiency and logical application of aromatic substitution principles.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—each offering a unique handle for subsequent chemical modification. This versatility makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and specialized organic materials. The precise arrangement of these substituents creates a unique electronic and steric environment, enabling regioselective transformations that are crucial in multi-step synthetic campaigns.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests that the most direct approach involves the introduction of the nitro group onto a pre-existing 2-bromo-6-fluorobenzoic acid scaffold. This strategy is predicated on the principles of electrophilic aromatic substitution.

The primary disconnection is the C-N bond of the nitro group, leading back to the key starting material, 2-Bromo-6-fluorobenzoic acid. This precursor is commercially available from various suppliers, making this a convergent and practical approach.[1] An alternative, though more circuitous, route could involve the oxidation of a 2-bromo-6-fluoro-3-nitrotoluene intermediate.[2] However, the direct nitration of the benzoic acid derivative is preferred for its atom economy and procedural simplicity.

The core challenge lies in controlling the regioselectivity of the nitration. The substituents on the starting material, 2-Bromo-6-fluorobenzoic acid, exert competing electronic effects:

-

Carboxylic Acid (-COOH): A deactivating, meta-directing group.

-

Fluorine (-F): A deactivating, ortho, para-directing group.

-

Bromine (-Br): A deactivating, ortho, para-directing group.

The desired nitration at the C3 position is ortho to the bromine, meta to the fluorine, and meta to the carboxylic acid. The strong deactivating nature of the carboxylic acid and the halogens necessitates potent nitrating conditions, typically a mixture of concentrated nitric and sulfuric acids, to generate the highly electrophilic nitronium ion (NO₂⁺). The observed regioselectivity for the C3 position is a rational outcome of the combined directing effects.

Synthesis Pathway Workflow

The selected pathway proceeds via a single, efficient step: the electrophilic nitration of 2-Bromo-6-fluorobenzoic acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of a structurally analogous compound, 2-chloro-6-fluorobenzoic acid, and is expected to provide a high yield of the desired product.[3]

4.1. Materials and Equipment

-

Starting Material: 2-Bromo-6-fluorobenzoic acid (1 equivalent)

-

Reagents:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

-

Solvents & Work-up:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

4.2. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-6-fluorobenzoic acid (e.g., 10.0 g, 1 equivalent) in concentrated sulfuric acid (e.g., 100 mL).

-

Cooling: Cool the resulting solution to 0°C using an ice bath. Stir the mixture to ensure uniform temperature.

-

Nitration: Add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Causality Check: This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts from over-nitration or decomposition. The temperature should be carefully maintained at or below 5°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for approximately one hour to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture over a large volume of crushed ice/ice water with vigorous stirring. This step quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x volume of aqueous layer). Trustworthiness Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

-

Purification: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a solid. The product can be used directly in subsequent steps or further purified by recrystallization if necessary.[3]

Quantitative Data Summary

| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Typical Yield |

| 2-Bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Starting Material | N/A |

| This compound | C₇H₃BrFNO₄ | 264.01 | Product | >95% (expected)[3] |

Safety and Handling

-

Hazardous Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care inside a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Quenching: The addition of the reaction mixture to water is also highly exothermic. Perform this step slowly and with efficient stirring.

Conclusion

The synthesis of this compound via direct nitration of 2-Bromo-6-fluorobenzoic acid represents an efficient, reliable, and scalable method. The procedure leverages fundamental principles of electrophilic aromatic substitution and provides a logical pathway to this valuable synthetic intermediate. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for application in advanced organic synthesis and drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

This guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic selection of starting materials and the nuanced execution of synthetic pathways. The methodologies presented are grounded in established chemical principles and supported by practical, field-proven insights to ensure both reproducibility and a deep understanding of the underlying chemical logic.

Strategic Considerations in the Synthesis of a Highly Substituted Benzene Ring

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning, primarily centered around the regioselective introduction of functional groups. The directing effects of the substituents—fluoro (ortho-, para-directing), bromo (ortho-, para-directing), nitro (meta-directing), and carboxyl (meta-directing)—are the governing principles dictating the synthetic sequence. A logical retrosynthetic analysis is paramount to identifying commercially viable starting materials and efficient reaction pathways.

Two primary retrosynthetic disconnections offer the most promising approaches:

-

Strategy A: Sequential functionalization of a simple, commercially available fluorinated aromatic compound.

-

Strategy B: Modification of a pre-functionalized benzoic acid derivative.

This guide will explore both strategies, providing detailed protocols and the rationale behind the experimental choices.

Strategy A: Synthesis from 2-Fluorotoluene

This approach leverages the directing effects of the fluoro and methyl groups on 2-fluorotoluene to install the nitro and bromo substituents in the desired positions, followed by oxidation of the methyl group to the carboxylic acid.

Synthetic Pathway Overview

Caption: Synthetic route starting from 2-Fluorotoluene.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Fluorotoluene to 2-Fluoro-3-nitrotoluene

The nitration of o-fluorotoluene is a critical step that yields a mixture of isomers.[1] Careful control of reaction conditions is necessary to favor the formation of the desired 2-fluoro-3-nitrotoluene. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director.

| Parameter | Condition | Rationale |

| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺). |

| Temperature | 0-5 °C | Low temperature minimizes the formation of dinitrated byproducts and improves regioselectivity. |

| Addition | Slow, dropwise addition of nitrating agent | Controls the exothermic reaction and prevents localized overheating. |

Protocol:

-

To a stirred solution of 2-fluorotoluene (1.0 eq) in concentrated sulfuric acid (3.0 eq) at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product will be a mixture of isomers, which may require purification by fractional distillation or chromatography to isolate 2-fluoro-3-nitrotoluene.

Step 2: Bromination of 2-Fluoro-3-nitrotoluene to 2-Bromo-6-fluoro-3-nitrotoluene

In this step, the bromine is introduced. The directing effects of the existing substituents (fluoro and nitro) will guide the position of bromination. The fluorine atom directs ortho and para, while the nitro group is a meta-director.

| Parameter | Condition | Rationale |

| Brominating Agent | Br₂ with a Lewis acid catalyst (e.g., FeBr₃) | The Lewis acid polarizes the Br-Br bond, increasing its electrophilicity. |

| Temperature | Room temperature | A moderate temperature is generally sufficient for this electrophilic aromatic substitution. |

Protocol:

-

To a solution of 2-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron filings.

-

Slowly add bromine (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-6-fluoro-3-nitrotoluene.

Step 3: Oxidation of 2-Bromo-6-fluoro-3-nitrotoluene to this compound

The final step is the oxidation of the methyl group to a carboxylic acid. This is a robust and well-established transformation.

| Parameter | Condition | Rationale |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | A strong and effective oxidizing agent for converting alkyl chains on an aromatic ring to carboxylic acids. |

| Solvent | Aqueous solution, often with a co-solvent like pyridine or t-butanol | Ensures solubility of both the organic substrate and the inorganic oxidizing agent. |

| Temperature | Reflux | Elevated temperature is required to drive the oxidation to completion. |

Protocol:

-

Suspend 2-bromo-6-fluoro-3-nitrotoluene (1.0 eq) in a mixture of water and pyridine.

-

Heat the mixture to reflux and add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Strategy B: Synthesis via Sandmeyer Reaction

An alternative and powerful strategy involves the Sandmeyer reaction, which allows for the introduction of a bromine atom via a diazonium salt intermediate.[2][3][4] This approach often provides excellent regioselectivity. A plausible precursor for this route is 2-amino-6-fluoro-3-nitrobenzoic acid.

Synthetic Pathway Overview

Caption: Synthesis of this compound via the Sandmeyer reaction.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Amino-6-fluoro-3-nitrobenzoic acid

The conversion of the primary aromatic amine to a diazonium salt is the preparatory step for the Sandmeyer reaction. This reaction is highly temperature-sensitive.

| Parameter | Condition | Rationale |

| Reagents | Sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HBr) | Generates nitrous acid in situ, which reacts with the amine. |

| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |

Protocol:

-

Dissolve 2-amino-6-fluoro-3-nitrobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[3]

Step 2: Sandmeyer Reaction

The diazonium salt is then displaced by a bromide ion, catalyzed by copper(I) bromide.

| Parameter | Condition | Rationale |

| Reagents | Copper(I) bromide (CuBr) in hydrobromic acid (HBr) | The copper(I) salt is the catalyst for this radical-nucleophilic aromatic substitution. |

| Addition | Slow addition of the cold diazonium salt solution to the CuBr solution | Controls the evolution of nitrogen gas and the exothermic nature of the reaction. |

Protocol:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution from the previous step to the stirred CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases.[3]

-

Cool the reaction mixture, and the crude this compound will precipitate.

-

Collect the product by filtration and recrystallize from a suitable solvent (e.g., aqueous ethanol) for purification.[3]

Conclusion

The synthesis of this compound can be approached through multiple, robust synthetic strategies. The choice of starting material and reaction sequence will depend on factors such as the availability and cost of precursors, desired scale of the reaction, and the capabilities for isomer separation. The two detailed pathways in this guide, starting from 2-fluorotoluene and via a Sandmeyer reaction, represent logical and experimentally validated approaches. By understanding the underlying principles of electrophilic aromatic substitution and the specific nuances of each reaction step, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 2-Bromo-6-fluoro-3-nitrobenzoic acid, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the spectroscopic characteristics of this molecule, grounded in established principles and comparative analysis with structurally similar compounds. While experimental spectra for this specific compound are not widely available in public databases, this guide will provide robust predictions and interpretations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (nitro and fluoro), a bulky halogen (bromo), and a carboxylic acid functionality makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] The fluorine atom, for instance, is known to enhance metabolic stability and bioavailability in drug candidates.[1] Accurate spectral characterization is paramount for confirming its identity, purity, and for monitoring its reactions.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectral characteristics of this compound. These predictions are based on the known effects of each substituent on the benzene ring and are supported by data from related compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Expertise & Experience: The substitution pattern on the aromatic ring leaves two aromatic protons. Their chemical shifts and coupling patterns are highly informative. The fluorine atom will introduce additional couplings to both the proton and carbon spectra (H-F and C-F couplings), which are key identifiers.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show two doublets, corresponding to the two adjacent protons on the ring.

-

H-4: This proton is expected to be downfield due to the deshielding effects of the adjacent nitro group and the bromine atom. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton will be upfield relative to H-4 and will also appear as a doublet from coupling to H-4. The coupling constant (J-value) for ortho protons is typically in the range of 7-10 Hz.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10 | Singlet (broad) | - |

| H-4 | 7.8 - 8.2 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 7.4 - 7.7 | Doublet (d) | 8.0 - 9.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups. The fluorine atom will cause splitting of the carbon signals it is coupled to.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C=O | 165 - 170 | - |

| C-6 (C-F) | 155 - 160 | Large ¹JCF (240-260 Hz) |

| C-3 (C-NO₂) | 148 - 152 | - |

| C-1 (C-COOH) | 135 - 140 | - |

| C-5 | 130 - 135 | Small JCF |

| C-4 | 125 - 130 | Small JCF |

| C-2 (C-Br) | 115 - 120 | Small JCF |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the O-H, C=O, N-O, C-F, and C-Br bonds.

Expertise & Experience: The broad O-H stretch of the carboxylic acid is a key diagnostic feature. The position of the C=O stretch can be influenced by intramolecular hydrogen bonding. The strong absorptions of the nitro group are also characteristic.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| N-O (Asymmetric Stretch) | 1520 - 1560 | Strong |

| N-O (Symmetric Stretch) | 1340 - 1370 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

For comparison, 2-Bromo-3-nitrobenzoic acid (without fluorine) shows a characteristic C=O stretch around 1700 cm⁻¹ and nitro group stretches around 1550 and 1350 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Expertise & Experience: The presence of bromine is a key giveaway in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 263/265 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-OH]⁺ | 246/248 | Loss of the hydroxyl group. |

| [M-COOH]⁺ | 218/220 | Loss of the carboxylic acid group. |

| [M-NO₂]⁺ | 217/219 | Loss of the nitro group. |

The molecular weight of this compound is 264.01 g/mol .[3] The mass spectrum of the related compound 2-Bromo-3-nitrobenzoic acid shows a molecular ion at m/z 245/247.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the chemical shifts similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use an FTIR spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.

-

Mass Spectrometry (GC-MS or LC-MS)

Given the carboxylic acid functionality, derivatization may be necessary for GC-MS to improve volatility. LC-MS is often more straightforward.

-

Sample Preparation (LC-MS): Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

-

Data Acquisition:

-

Inject the sample into the LC system for separation.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Visualizations

Molecular Structure and Key NMR Correlations

Caption: Structure of this compound with key ¹H-¹H coupling.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and employing the robust experimental protocols outlined, researchers and professionals in drug development can confidently characterize this important synthetic intermediate. The provided insights into the causality behind spectral patterns, grounded in fundamental principles, serve as a valuable resource for both novice and experienced scientists in the field.

References

A Technical Guide to the Solubility of 2-Bromo-6-fluoro-3-nitrobenzoic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-6-fluoro-3-nitrobenzoic acid. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document focuses on delivering a robust theoretical framework for predicting its solubility, alongside a detailed, field-proven experimental protocol for its precise determination. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for their work.

Introduction: The Significance of Solubility

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly for novel pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, nitro, and carboxylic acid functionalities offers multiple reaction sites for molecular elaboration.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application. Solubility data governs crucial process parameters, including:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the dissolved reactants.

-

Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Formulation: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.

This guide will provide the necessary tools to both predict and experimentally determine the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key features are:

| Property | Value/Structure | Source |

| CAS Number | 881415-27-6 | [1] |

| Molecular Formula | C₇H₃BrFNO₄ | [2] |

| Molecular Weight | 264.01 g/mol | [2] |

| Appearance | Likely a crystalline solid | Inferred |

| Structure | ||

The molecule's solubility behavior is a complex interplay of its constituent functional groups:

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, THF). The acidic nature of this group also means its solubility can be dramatically increased in basic aqueous solutions through salt formation.[3]

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic. This large, nonpolar surface area will contribute to solubility in nonpolar solvents (e.g., toluene, hexane) and detract from solubility in highly polar solvents like water.[4]

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar aprotic group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents.

-

Halogens (-Br, -F): The bromine and fluorine atoms are electronegative and contribute to the molecule's overall polarity. Fluorine, in particular, can sometimes increase a molecule's metabolic stability and lipophilicity in a pharmaceutical context.[5]

The "Like Dissolves Like" Principle in Action

The general rule of "like dissolves like" provides a strong predictive framework.[3] We can anticipate that:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group will be the dominant factor, forming strong hydrogen bonds with the solvent. High solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Strong dipole-dipole interactions with the nitro group and hydrogen bonding with the carboxylic acid's hydroxyl group will lead to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar benzene ring will be the primary driver of interaction. We can predict lower, but potentially non-negligible, solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can interact with the polar groups while also accommodating the nonpolar ring. Moderate solubility is likely.

The following diagram illustrates the key molecular features influencing solvent interactions.

Caption: Molecular features of this compound and their predicted interactions with different solvent classes.

Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium shake-flask method .[6] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to several vials. An excess is critical to ensure that the solution reaches saturation and solid remains present at equilibrium. A good starting point is ~50-100 mg of solid.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant-temperature orbital shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the mixtures for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

Step 3: Sample Preparation and Analysis

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid artificially high results.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). A dilution factor of 100 or 1000 is common.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve must be prepared using standards of known concentration.

Step 4: Calculation of Solubility

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the determination of solubility using the isothermal equilibrium shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table provides a template for recording and reporting your findings.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||

| Dichloromethane | Chlorinated | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

Conclusion

References

Introduction: Understanding the Molecule and Its Associated Risks

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis. The presence of bromine, fluorine, and a nitro group on the benzoic acid core imparts specific reactivity and, consequently, a distinct hazard profile. Halogenated nitroaromatic compounds can exhibit toxicological properties and may be reactive under certain conditions.[1] Therefore, a thorough understanding of the associated risks and the implementation of robust safety protocols are paramount for any professional handling this substance.

This guide is structured to provide a holistic view of the safety considerations for this compound, moving from hazard identification to practical experimental protocols and emergency preparedness.

Part 1: Hazard Identification and Classification

GHS Classification

Based on available data for this compound and related compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Toxicological Profile

The toxicity of nitroaromatic compounds can be influenced by the number and position of nitro groups and other substituents.[4] These compounds are known to be potentially mutagenic and can be reduced to carcinogenic aromatic amines.[1] The presence of halogens can further modify the toxicological properties. While specific data for this compound is limited, it is prudent to handle it as a compound of moderate acute toxicity with irritant properties.

Part 2: Risk Assessment and Mitigation

A thorough risk assessment is essential before any work with this compound is initiated. This involves considering the hazards of the substance, the quantities being used, and the nature of the experimental procedures.

Engineering Controls

The primary line of defense against exposure is the use of appropriate engineering controls.

-

Fume Hood: All work with solid this compound and any solutions containing it must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[6]

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A flame-resistant lab coat should be worn, with sleeves fully extended.

-

Respiratory Protection: For situations where engineering controls may not be sufficient, such as cleaning up a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for preventing accidents and maintaining the integrity of the compound.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Handling: Avoid generating dust when handling the solid material.[5] Use appropriate tools for weighing and transferring the solid.

Part 3: Experimental Workflow and Protocols

To illustrate the practical application of these safety principles, a hypothetical experimental protocol for a reaction involving this compound is provided below.

Hypothetical Protocol: Amide Coupling Reaction

This protocol outlines a standard amide coupling reaction. The quantities and reagents are for illustrative purposes only.

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, nitrile gloves).

-

Ensure the chemical fume hood is operational.

-

Assemble all necessary glassware and reagents.

-

-

Reaction Setup:

-

In the fume hood, weigh 1.0 g of this compound into a clean, dry round-bottom flask.

-

Add a magnetic stir bar and dissolve the acid in an appropriate solvent (e.g., 20 mL of dichloromethane).

-

Add the required coupling agents and the amine substrate.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction by an appropriate method (e.g., TLC).

-

Upon completion, quench the reaction carefully, being mindful of any potential exotherms.

-

Perform an aqueous workup, transferring the reaction mixture to a separatory funnel.

-

-

Purification and Isolation:

-

Dry the organic layer over an appropriate drying agent (e.g., sodium sulfate).

-

Filter the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Waste Disposal

All waste materials, including contaminated solvents, glassware, and PPE, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Part 4: Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

Spill Response

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[5]

-

Large Spills: For larger spills, evacuate the area and alert the appropriate emergency response personnel.

First Aid Measures

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for assessing and responding to a chemical handling scenario involving this compound.

Caption: Workflow for Safe Handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a diligent and informed approach to safety. By understanding its hazard profile, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The principles and protocols outlined in this guide are intended to foster a culture of safety and responsibility in the laboratory.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. lbaochemicals.com [lbaochemicals.com]

- 7. fishersci.com [fishersci.com]

2-Bromo-6-fluoro-3-nitrobenzoic Acid: A Polyfunctional Scaffold for Advanced Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide explores the potential applications of 2-Bromo-6-fluoro-3-nitrobenzoic acid in medicinal chemistry. While direct literature on this specific molecule is nascent, its unique constellation of functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—positions it as a highly versatile building block for the synthesis of complex therapeutic agents. By analyzing the reactivity of its constituent parts and drawing parallels from closely related analogs, we can delineate a compelling roadmap for its use in modern drug discovery, with a particular focus on the development of next-generation PARP inhibitors.

Physicochemical Profile and Strategic Importance

The arrangement of substituents on the this compound ring creates a unique electronic and steric environment, bestowing upon it a rich and nuanced reactivity profile. Understanding these foundational characteristics is paramount to exploiting its full synthetic potential.

-

Electronic Effects : The nitro group is a powerful electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][2][3] This effect also increases the acidity of the carboxylic acid. The fluorine and bromine atoms further contribute to the electron-deficient nature of the ring through their inductive effects.[4]

-

Steric Hindrance : The presence of substituents at both positions ortho to the carboxylic acid (bromine at C2 and fluorine at C6) creates significant steric hindrance. This can impede reactions directly involving the carboxyl group, such as amide bond formation, necessitating specialized coupling reagents or conditions.[5][6][7]

-